molecular formula C8H6N2OS B7722552 4-(furan-2-yl)pyrimidine-2-thiol

4-(furan-2-yl)pyrimidine-2-thiol

Cat. No.: B7722552
M. Wt: 178.21 g/mol
InChI Key: YGXHXJRIPUVEGH-UHFFFAOYSA-N
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Description

4-(furan-2-yl)pyrimidine-2-thiol is a heterocyclic compound that features both a furan ring and a pyrimidine ring with a thiol group at the second position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursorsThis can be achieved through nucleophilic substitution reactions using sulfur-containing reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

    Substitution: The furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(furan-2-yl)pyrimidine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)pyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    2-thioxopyrimidines: Compounds with a similar thiol group at the second position of the pyrimidine ring.

    Furan derivatives: Compounds containing the furan ring, which exhibit similar reactivity and properties.

Uniqueness

4-(furan-2-yl)pyrimidine-2-thiol is unique due to the combination of the furan and pyrimidine rings with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(furan-2-yl)pyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-9-4-3-6(10-8)7-2-1-5-11-7/h1-5H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXHXJRIPUVEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC(=NC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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